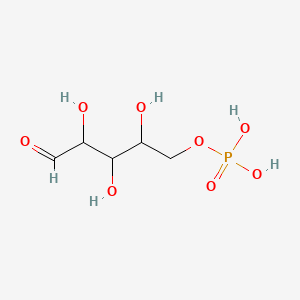
D-Ribose 5-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-arabinose-5-phosphate is a monosaccharide phosphate that is derived from D-arabinose with a phosphate group attached at the 5th position. It is a crucial intermediate in the biosynthesis of various biomolecules, including lipopolysaccharides in bacterial cell walls .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-arabinose-5-phosphate can be synthesized through the phosphorylation of D-arabinose using phosphoric acid. The reaction typically involves the use of ATP and D-arabinose in the presence of an enzyme such as D-arabinokinase, which catalyzes the transfer of the phosphate group to the 5th carbon of D-arabinose .
Industrial Production Methods
Industrial production of D-arabinose-5-phosphate often involves the use of microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of D-arabinose-5-phosphate. The compound is then extracted and purified from the bacterial culture .
Analyse Des Réactions Chimiques
Types of Reactions
D-arabinose-5-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-arabinonic acid.
Reduction: It can be reduced to form D-arabitol.
Isomerization: It can be isomerized to D-ribulose-5-phosphate by the enzyme arabinose-5-phosphate isomerase.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Isomerization: The isomerization reaction typically occurs under mild conditions in the presence of the enzyme.
Major Products Formed
Oxidation: D-arabinonic acid
Reduction: D-arabitol
Isomerization: D-ribulose-5-phosphate
Applications De Recherche Scientifique
D-arabinose-5-phosphate has several scientific research applications:
Mécanisme D'action
D-arabinose-5-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the biosynthesis of 3-deoxy-D-manno-octulosonate, a key component of lipopolysaccharides in Gram-negative bacteria. The enzyme arabinose-5-phosphate isomerase catalyzes the interconversion of D-arabinose-5-phosphate and D-ribulose-5-phosphate, which is the first step in this biosynthetic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-ribose-5-phosphate
- D-xylose-5-phosphate
- D-ribulose-5-phosphate
Uniqueness
D-arabinose-5-phosphate is unique due to its specific role in the biosynthesis of lipopolysaccharides, which are critical for the structural integrity and virulence of Gram-negative bacteria. Unlike other similar compounds, it is specifically involved in the production of 3-deoxy-D-manno-octulosonate .
Propriétés
IUPAC Name |
(2,3,4-trihydroxy-5-oxopentyl) dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQRONHOSHZGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863224 |
Source


|
| Record name | 5-O-Phosphonopentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
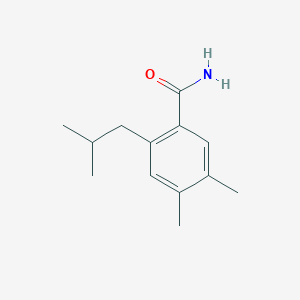

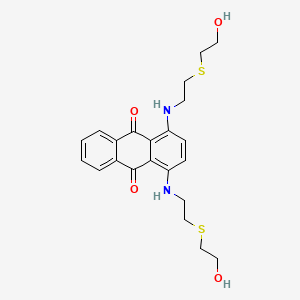
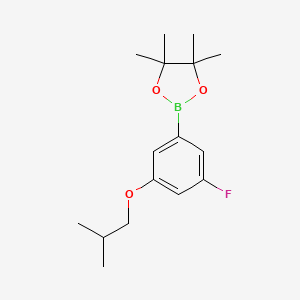
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)

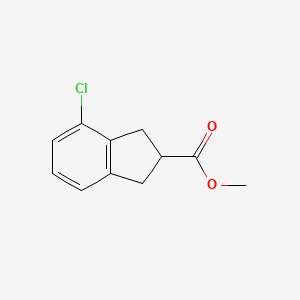
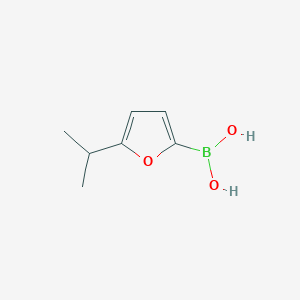
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)


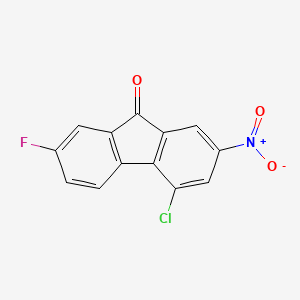

![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
